molecular formula C13H17N B8526546 1-(3-Phenylprop-2-en-1-yl)pyrrolidine CAS No. 79089-39-7

1-(3-Phenylprop-2-en-1-yl)pyrrolidine

Cat. No. B8526546
M. Wt: 187.28 g/mol
InChI Key: JQDDBKPKXAUWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995224B2

Procedure details

In this example, a Feb. 18, 1980 pyrrolidinomethylstyrene/styrene/1,3-butadiene terpolymer was prepared using the procedures described in Example 34 except that pyrrolidinomethyl styrene (PMS) was used instead of PES. The PMS was prepared from vinylbenzylchloride and normally was a mixture 3-pyrrolidino methyl) styrene and 4-(pyrrolidino methyl) styrene. The molar ratio of 3-(pyrrolidinomethyl) styrene to 4-(pyrrolidino methyl) styrene was normally closed to 60:40. Also, 0.55 ml of a neat TMEDA and 2.1 ml of 1.6 M n-BuLi were used as the initiator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-(pyrrolidinomethyl) styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Six
Quantity
2.1 mL
Type
reactant
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:15]([CH:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=C.[CH2:25]=[CH:26][C:27]1C=CC=C[CH:28]=1.N1(CC2C=CC(C=C)=CC=2)CCCC1.[N:47]1([CH2:52][C:53]2[CH:54]=[C:55]([CH:58]=[CH:59][CH:60]=2)[CH:56]=[CH2:57])[CH2:51][CH2:50][CH2:49][CH2:48]1.CN(CCN(C)C)C.[Li]CCCC>>[N:1]1([CH2:6][CH:7]=[CH:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:15]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:25]=[CH:26][CH:27]=[CH2:28].[N:47]1([CH2:52][CH:53]=[CH:54][C:55]2[CH:56]=[CH:57][CH:60]=[CH:59][CH:58]=2)[CH2:48][CH2:49][CH2:50][CH2:51]1 |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC1=CC=C(C=C)C=C1
Step Five
Name
3-(pyrrolidinomethyl) styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC=1C=C(C=C)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CC1=CC=C(C=C)C=C1
Step Six
Name
Quantity
0.55 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Seven
Name
Quantity
2.1 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC=CC1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC=C
Name
Type
product
Smiles
N1(CCCC1)CC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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